2-Amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxylic acid ethyl ester 2-Amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxylic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 133894-40-3
VCID: VC21090124
InChI: InChI=1S/C14H22N2O2S/c1-6-18-12(17)9-8-7-13(2,3)16-14(4,5)10(8)19-11(9)15/h16H,6-7,15H2,1-5H3
SMILES: CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)N
Molecular Formula: C14H22N2O2S
Molecular Weight: 282.4 g/mol

2-Amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxylic acid ethyl ester

CAS No.: 133894-40-3

Cat. No.: VC21090124

Molecular Formula: C14H22N2O2S

Molecular Weight: 282.4 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxylic acid ethyl ester - 133894-40-3

Specification

CAS No. 133894-40-3
Molecular Formula C14H22N2O2S
Molecular Weight 282.4 g/mol
IUPAC Name ethyl 2-amino-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Standard InChI InChI=1S/C14H22N2O2S/c1-6-18-12(17)9-8-7-13(2,3)16-14(4,5)10(8)19-11(9)15/h16H,6-7,15H2,1-5H3
Standard InChI Key HMDPWCUQODNEGV-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)N
Canonical SMILES CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator